4-chloro-2-(4-chlorophenyl)aniline
Overview
Description
4-chloro-2-(4-chlorophenyl)aniline is an organic compound with the molecular formula C12H9Cl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various pharmaceuticals, herbicides, and insecticides , suggesting that its targets could be diverse depending on the specific derivative synthesized.
Mode of Action
The mode of action of 4-chloro-2-(4-chlorophenyl)aniline involves electrochemical oxidation . This process involves a one-electron oxidation of 4-chloroaniline, followed by a disproportionation reaction . The oxidation produces an unstable intermediate, (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .
Biochemical Pathways
The compound’s oxidation process suggests that it may influence redox reactions and associated biochemical pathways .
Result of Action
The compound’s oxidation process suggests that it may influence redox reactions and associated cellular processes .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of nucleophiles and the solvent used . For instance, in water/acetonitrile mixtures and in the absence of nucleophiles, the most likely reaction on produced chloronium is hydrolysis and p-quinoneimine formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-2-(4-chlorophenyl)aniline can be synthesized through several methods. One common method involves the reaction of 4-chloronitrobenzene with aniline under controlled conditions. The reaction typically requires a strong base and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(4-chlorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Scientific Research Applications
4-chloro-2-(4-chlorophenyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: A closely related compound with similar chemical properties.
2-chloro-4-(4-chlorophenyl)aniline: Another derivative with slight structural differences
Uniqueness
4-chloro-2-(4-chlorophenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution on the benzene ring makes it particularly useful in certain synthetic and industrial applications .
Properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUSYGKTIXSBBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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